4-Bromo-2-(methylsulfanyl)benzonitrile
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Overview
Description
4-Bromo-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is characterized by a bromine atom at the 4-position, a methylsulfanyl group at the 2-position, and a nitrile group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-(methylsulfanyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-(methylsulfanyl)benzonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
4-Bromo-2-(methylsulfanyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylsulfanyl)benzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism . In oxidation reactions, the methylsulfanyl group is oxidized to a sulfoxide or sulfone through an electrophilic oxidation mechanism . The nitrile group can be reduced to an amine through a nucleophilic addition mechanism .
Comparison with Similar Compounds
4-Bromo-2-(methylsulfanyl)benzonitrile can be compared with other similar compounds such as:
4-Bromo-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
2-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromine atom and a methylsulfanyl group.
4-Bromo-2-(methylsulfonyl)benzonitrile: Similar structure but with a methylsulfonyl group instead of a methylsulfanyl group.
These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
4-bromo-2-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGMAKAPBUZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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